Isamoltane hemifumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis del hemifumarato de Isamoltane implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. Los métodos de producción industrial suelen implicar el uso de reactivos y catalizadores específicos para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El hemifumarato de Isamoltane se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores comunes como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, utilizando reactivos como el hidróxido de sodio.

Aplicaciones Científicas De Investigación

Isamoltane hemifumarate exhibits several key pharmacological properties:

- 5-HT1B Receptor Antagonism : It has an IC50 value of 39 nM for inhibiting the binding of [125I]ICYP to 5-HT1B receptors in rat brain membranes, indicating a strong antagonistic effect on these receptors .

- β-Adrenergic Receptor Affinity : The compound also shows significant activity at β-adrenergic receptors with an IC50 of 8.4 nM, making it a dual-action pharmacological agent .

- Anxiolytic Effects : Research indicates that this compound has anxiolytic properties, which could have implications for treating anxiety disorders .

Neuroscience Research

This compound's role as a 5-HT1B antagonist makes it a valuable tool in studying serotonin receptor pathways and their implications in neurological conditions. For instance, studies have shown that it can modulate serotonin synthesis and release in various brain regions, which is critical for understanding mood regulation and anxiety .

Pain Management

Research has explored the role of serotonin receptors in pain perception. This compound has been tested in models assessing mechanical allodynia induced by serotonin, revealing insights into how peripheral serotonin receptors contribute to pain mechanisms . This suggests potential applications in developing analgesic therapies.

Psychiatric Disorders

Given its anxiolytic effects and modulation of serotonergic pathways, this compound may be investigated further for its potential use in treating psychiatric disorders such as depression and anxiety disorders. Its ability to selectively target specific serotonin receptors could lead to more effective treatments with fewer side effects compared to traditional antidepressants.

Case Study 1: Modulation of GABA Release

In a study examining the effects of this compound on GABA release in the globus pallidus of rodent models, it was found that pre-treatment with this compound significantly inhibited the rotational behavior induced by the 5-HT1B receptor agonist CP-93129. This suggests that this compound can effectively modulate neurotransmitter release dynamics, offering insights into its potential therapeutic applications in movement disorders .

Case Study 2: Effects on Mechanical Allodynia

Another study investigated the effects of this compound on mechanical allodynia induced by serotonin in mice. The results indicated that while Isamoltane did not inhibit allodynia directly, it provided valuable data on the interactions between different serotonin receptor subtypes, highlighting its utility in pain research .

Mecanismo De Acción

El hemifumarato de Isamoltane ejerce sus efectos antagonizando selectivamente el receptor 5-HT1B, que juega un papel en la modulación de la liberación de neurotransmisores. También se une a los receptores β-adrenérgicos, influyendo en varias respuestas fisiológicas .

Comparación Con Compuestos Similares

En comparación con otros antagonistas del receptor 5-HT1B, el hemifumarato de Isamoltane es único debido a su alta selectividad y afinidad por los receptores β-adrenérgicos. Compuestos similares incluyen:

Propranolol: Un antagonista no selectivo del receptor β-adrenérgico.

Metoprolol: Un antagonista selectivo del receptor β1-adrenérgico.

Actividad Biológica

Isamoltane hemifumarate, a compound primarily researched for its pharmacological properties, exhibits significant biological activity through its interactions with serotonin and adrenergic receptors. This article delves into its mechanism of action, biochemical properties, and relevant case studies that highlight its potential therapeutic applications.

Overview of this compound

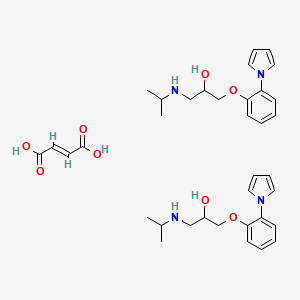

- Chemical Structure : this compound is chemically identified as 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)]-propan-2-ol hemifumarate.

- Molecular Formula : C16H22N2O2

- Molar Mass : 274.364 g/mol

- CAS Number : 874882-92-5

This compound functions primarily as a selective antagonist of the 5-HT1B receptor , with approximately 30-fold selectivity over the 5-HT1A receptor . Additionally, it interacts with β-adrenoceptors, which are implicated in the body's response to stress and anxiety.

Key Mechanisms:

- 5-HT1B Receptor Antagonism : By blocking this receptor, isamoltane modulates serotonergic signaling, potentially reducing anxiety and affecting mood regulation.

- β-Adrenoceptor Interaction : This interaction may influence cardiovascular responses and stress-related behaviors.

Biological Activity

The biological effects of this compound have been studied extensively in various experimental models. Below are some critical findings regarding its biological activity:

Case Studies and Research Findings

-

Animal Model Studies :

- A study conducted on male Sprague-Dawley rats indicated that this compound significantly increased the concentration of 5-hydroxyindoleacetic acid (a serotonin metabolite) in the hypothalamus and hippocampus, suggesting enhanced serotonin turnover at doses of 3 mg/kg .

- Behavioral assays demonstrated that administration of isamoltane reduced anxiety-like behaviors in elevated plus maze tests, supporting its potential as an anxiolytic agent .

-

Biochemical Analysis :

- Binding experiments showed that this compound effectively inhibits serotonin reuptake mechanisms by blocking terminal autoreceptors, leading to increased serotonin availability in synaptic clefts .

- The compound's selectivity for the 5-HT1B receptor over the 5-HT1A receptor suggests a targeted approach for treating anxiety without significant side effects associated with broader serotonergic modulation .

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHSBYUSDSJLAQ-WXXKFALUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of isamoltane hemifumarate?

A1: this compound acts as a selective antagonist of the 5-hydroxytryptamine 1B (5-HT1B) receptor [1, 2, 3]. This means it binds to this receptor subtype and blocks the actions of serotonin (5-HT), preventing it from exerting its effects.

Q2: What role does the 5-HT1B receptor play in the context of the studies provided?

A2: Research suggests that the 5-HT1B receptor is involved in various physiological processes, including nociception (pain perception) and cerebral blood flow regulation.

Q3: How does blocking the 5-HT1B receptor with this compound affect intracellular signaling?

A3: Research using a hypothalamic neuronal cell model demonstrated that this compound effectively attenuated the decrease in forskolin-induced cAMP levels and the increase in intracellular calcium (Ca2+) typically triggered by 5-HT1B receptor activation [2]. This highlights the compound's ability to interfere with downstream signaling pathways associated with this receptor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.